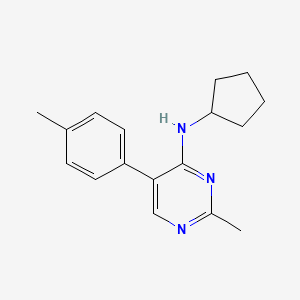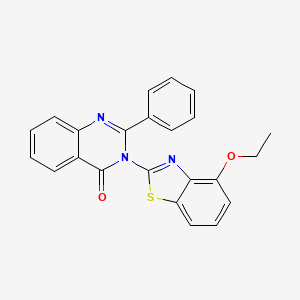![molecular formula C13H14N2O2 B12907069 6-[(3,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one CAS No. 87426-12-8](/img/structure/B12907069.png)
6-[(3,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((3,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family. This compound is characterized by the presence of a pyridazinone core structure substituted with a 3,4-dimethylbenzyl group. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 3,4-Dimethylbenzyl Group: The 3,4-dimethylbenzyl group can be introduced via nucleophilic substitution reactions. This involves the reaction of the pyridazinone core with 3,4-dimethylbenzyl halides in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for 6-((3,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6-((3,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridazinone moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of bases such as potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-((3,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
6-((3,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
4,6-Dimethylpyridazin-3(2H)-one: Lacks the benzyl group and has different biological activities.
3,6-Diphenylpyridazin-3(2H)-one: Contains phenyl groups instead of the dimethylbenzyl group, leading to variations in its chemical and biological properties.
4,5-Dichloropyridazin-3(2H)-one: Substituted with chlorine atoms, resulting in distinct reactivity and applications.
The uniqueness of 6-((3,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other pyridazinone derivatives.
属性
CAS 编号 |
87426-12-8 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
3-[(3,4-dimethylphenyl)methoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-11(7-10(9)2)8-17-13-6-5-12(16)14-15-13/h3-7H,8H2,1-2H3,(H,14,16) |
InChI 键 |
DESKTPLIHATSSH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)COC2=NNC(=O)C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone](/img/structure/B12906986.png)




![(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907015.png)
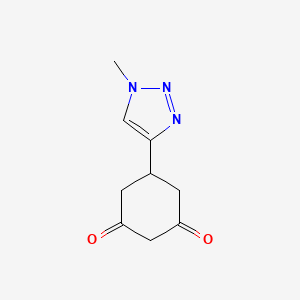
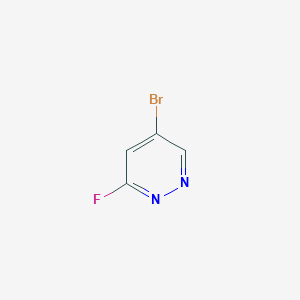
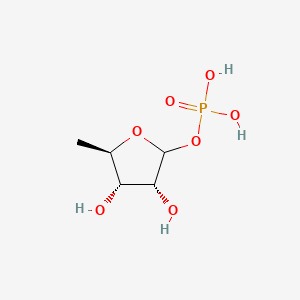
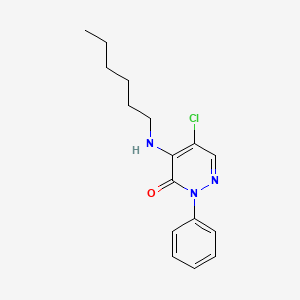

![3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12907046.png)
